Mdm2-IN-1

Vue d'ensemble

Description

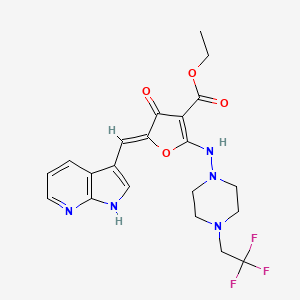

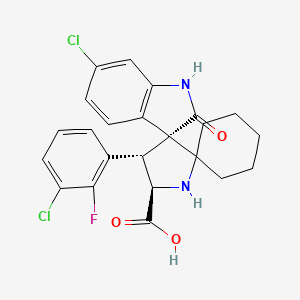

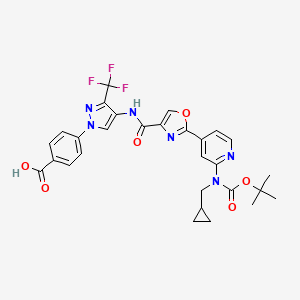

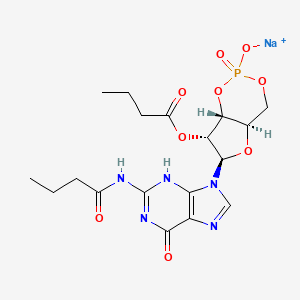

Mdm2-IN-1 is a useful research compound. Its molecular formula is C23H21Cl2FN2O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Mdm2-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mdm2-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Therapeutic Target

Mdm2-IN-1, specifically MD-224, is a promising compound in cancer therapy, especially in inducing degradation of MDM2 (murine double minute 2), a primary inhibitor of the tumor suppressor p53. MD-224 has shown efficacy in achieving complete and durable tumor regression in vivo in leukemia cells and mouse xenograft tumor models, making it a potent candidate for further evaluations as a new class of anticancer agent (Li et al., 2018).

Role in Brain Tumors

The MDM2 gene has been found to be amplified and overexpressed in glioblastomas and anaplastic astrocytomas, accounting for 8-10% of these brain tumor types. This amplification may represent an alternative molecular mechanism by which these tumors escape from p53-regulated growth control, highlighting MDM2's potential as a therapeutic target in brain cancer (Reifenberger et al., 1993).

Ubiquitylation and p53 Regulation

Mdm2 plays a key role in the ubiquitylation and proteasomal-dependent degradation of p53, which is crucial in cancer development. Understanding Mdm2-mediated regulation of p53 can inform the development of new cancer therapeutic strategies (Marine & Lozano, 2010).

MDM2 Amplification in Tumorigenesis

MDM2 amplification in various cancers results in a loss of p53-dependent activities, such as apoptosis and cell-cycle arrest. Studies show that MDM2 amplification is frequent in sarcomas and is influenced by single-nucleotide polymorphisms (SNPs) in the MDM2 promoter, affecting cancer risk and treatment strategies (Oliner et al., 2016).

Potential in Multiple Myeloma Treatment

MDM2 overexpression in multiple myeloma cells promotes their proliferation and survival, suggesting that targeting MDM2 may be a valuable strategy in treating multiple myeloma (Teoh et al., 1997).

MDM2 in Non-Cancer Applications

MDM2 also plays roles beyond cancer, including in inflammation and autoimmune diseases. Its inhibition has shown therapeutic effects in experimental models of systemic lupus erythematosus, indicating potential applications in non-cancer diseases (Thomasová et al., 2012).

Enhanced Efficacy in Cancer Therapy

Targeted degradation of MDM2 has been explored to improve the efficacy of MDM2-p53 inhibitors in cancer therapy, particularly in acute myeloid leukemia (AML), showcasing the evolving strategies to enhance the impact of MDM2 inhibition (Wurz & Cee, 2019).

Diagnostic and Monitoring Tool

MDM2 has been explored as a diagnostic and prognostic marker, especially in brain tumor detection. A developed impedimetric immunosensor for MDM2 offers a sensitive, label-free method for detecting MDM2 in brain tissue, aiding in early tumor detection and monitoring (Elshafey et al., 2013).

Propriétés

InChI |

InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQZEPFAYBPYQU-GEQKSPFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mdm2-IN-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

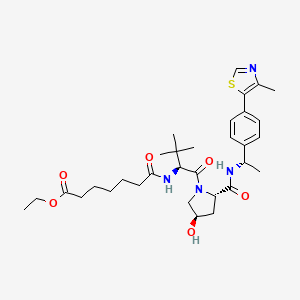

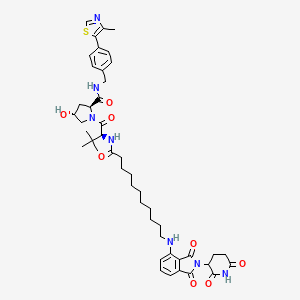

![(2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103543.png)